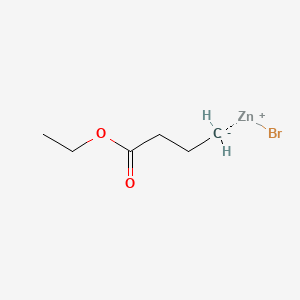

4-Ethoxy-4-oxobutylzinc bromide

Beschreibung

Fundamental Principles and Scope of Organozinc Chemistry

Organozinc chemistry is the study of organometallic compounds that feature a carbon-zinc (C-Zn) bond. wikipedia.org This bond is significantly more covalent than the corresponding bonds in organolithium or organomagnesium compounds, which imparts a lower reactivity and a greater tolerance for a wide array of functional groups such as esters, nitriles, and amides. slideshare.netsigmaaldrich.com This characteristic is a major advantage, as it obviates the need for protecting groups in many instances, leading to more efficient and atom-economical synthetic routes. organic-chemistry.org

The synthesis of organozinc reagents can be broadly categorized into several methods, including the oxidative addition of zinc metal to organic halides, transmetalation reactions, and halogen-zinc exchange. jst.go.jp The direct insertion of zinc into organic halides is a common and powerful method. organic-chemistry.org The reactivity of the zinc metal itself can be crucial, and highly activated forms, such as Rieke zinc, are often employed to facilitate the reaction with less reactive organic halides. sigmaaldrich.com The use of additives like lithium chloride can also significantly improve the rate and yield of organozinc reagent formation in solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.org

Organozinc reagents participate in a variety of pivotal carbon-carbon bond-forming reactions. Some of the most notable include:

Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.org This reaction is exceptionally versatile for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds.

Reformatsky Reaction: The reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. researchgate.net

Simmons-Smith Reaction: A cyclopropanation reaction that employs an organozinc carbenoid, typically iodomethylzinc iodide.

Fukuyama Coupling: A palladium-catalyzed coupling between an organozinc reagent and a thioester to produce a ketone. wikipedia.org

Contextualization of Functionalized Organozinc Bromides within Modern Organic Synthesis

Functionalized organozinc bromides, with the general formula RZnBr, represent a key class of heteroleptic organozinc reagents. wikipedia.org Their importance in modern organic synthesis stems from their ability to act as robust nucleophilic intermediates that are compatible with a diverse range of sensitive functional groups. sigmaaldrich.com This compatibility is a direct result of the moderate electropositive nature of zinc and the covalent character of the C-Zn bond. wikipedia.org

The preparation of functionalized organozinc bromides is often achieved through the direct insertion of activated zinc into an alkyl or aryl bromide. organic-chemistry.orgbeilstein-journals.org This method is advantageous as it allows for the synthesis of these reagents in the presence of functionalities that would not be tolerated by more reactive organometallics. sigmaaldrich.com For example, the presence of an ester group, as in 4-Ethoxy-4-oxobutylzinc bromide, is well-tolerated during the formation of the organozinc reagent. organic-chemistry.org

The utility of functionalized organozinc bromides is prominently displayed in their application in cross-coupling reactions. In particular, the Negishi coupling provides a powerful platform for constructing complex molecules from readily available starting materials. wikipedia.org The organozinc bromide, such as this compound, can be coupled with various organic halides (alkenyl, aryl, allyl) in the presence of a palladium or nickel catalyst. wikipedia.orgsigmaaldrich.com This reagent has been specifically utilized as an intermediate in the synthesis of acrylic acid derivatives and the natural product mucosin (B1262340). sigmaaldrich.com

Furthermore, these reagents can be used in multicomponent reactions, such as the Mannich reaction, to generate α-branched amines in a straightforward manner. beilstein-journals.org The presence of lithium chloride has been shown to be essential for the efficiency of these three-component couplings involving organozinc bromides. beilstein-journals.org

Below is a table detailing the properties of the specific compound of interest, this compound.

| Property | Value |

| Chemical Formula | C₆H₁₁BrO₂Zn |

| Molecular Weight | 260.44 g/mol chemicalbook.com |

| CAS Number | 131379-39-0 chemicalbook.com |

| Appearance | Typically supplied as a solution in THF sigmaaldrich.com |

| Density | 0.976 g/mL at 25 °C (for 0.5M solution in THF) chemicalbook.comsigmaaldrich.com |

| Solubility | Reacts with water chemicalbook.com |

| Storage Temperature | 2-8°C chemicalbook.comsigmaaldrich.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bromozinc(1+);ethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPARCVGSTPKNNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 4 Oxobutylzinc Bromide

Direct Oxidative Insertion of Zinc into Organic Halides

The most direct route to 4-Ethoxy-4-oxobutylzinc bromide is through the oxidative insertion of metallic zinc into the carbon-bromine bond of ethyl 4-bromobutyrate. wikipedia.orgslideshare.net This reaction involves the direct interaction of the organic halide with the metal surface. However, commercial zinc powder is often unreactive due to a passivating layer of zinc oxide on its surface. nih.gov Consequently, activation of the zinc is crucial for the reaction to proceed efficiently. nih.govnih.gov

Strategies for Zinc Activation: From Rieke Zinc to Catalytic Systems (e.g., I₂, LiCl, TMEDA)

Various methods have been developed to overcome the low reactivity of zinc metal. These strategies range from preparing highly active forms of zinc to using chemical additives that activate the metal in situ.

Rieke Zinc: One of the most effective forms of activated zinc is Rieke Zinc, named after its developer, Reuben D. Rieke. It is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium or potassium in a solvent such as tetrahydrofuran (B95107) (THF), often with an electron carrier like naphthalene. wikipedia.orgresearchgate.net This process generates a highly reactive, finely divided black powder of zinc metal with a large, clean surface area. researchgate.netnih.gov This high reactivity allows for the oxidative insertion into a variety of organic halides, including primary alkyl bromides like ethyl 4-bromobutyrate, under mild conditions. sigmaaldrich.comriekemetals.comriekemetals.com The use of Rieke Zinc circumvents the need for the harsh conditions or less functional-group-tolerant precursors often required in other methods. sigmaaldrich.com

Catalytic and Additive-Based Activation: For less reactive commercial zinc dust, several chemical activators can be employed.

Iodine (I₂): A small, sub-stoichiometric amount of iodine is a common activator. orgsyn.org It is believed to work by chemically etching the passivating zinc oxide layer, exposing a fresh metal surface for reaction. tum.dejustia.com

1,2-Dibromoethane and Trimethylsilyl chloride (TMSCl): These reagents are also used to activate zinc dust, often as a pre-treatment step. wikipedia.orgjustia.combeilstein-journals.org They react with the zinc surface to generate zinc bromide and ethene or hexamethyldisiloxane, respectively, which helps to clean and activate the metal surface. nih.gov

Lithium Chloride (LiCl): The addition of lithium chloride, a method popularized by Paul Knochel, has proven to be a highly effective strategy. wikipedia.orgjustia.com The mechanism involves the solubilization of the newly formed organozinc halide. nih.gov In the absence of LiCl, the RZnX species can remain on the zinc surface, blocking further reaction. LiCl forms a soluble complex with the this compound, removing it from the metal surface and allowing the reaction to proceed to completion in solvents like THF. wikipedia.orgnih.govbeilstein-journals.org

| Activation Method | Key Reagents | Mechanism of Action | Solvent |

| Rieke Zinc | ZnCl₂, Lithium, Naphthalene | Creates a high-surface-area, highly reactive form of elemental zinc. researchgate.netnih.gov | THF |

| Iodine Activation | I₂, Zinc Dust | Chemically etches the passivating oxide layer on the zinc surface. tum.dejustia.com | THF, DMI |

| LiCl Activation | LiCl, Zinc Dust | Forms a soluble adduct with the organozinc product, preventing surface passivation. wikipedia.orgnih.gov | THF |

| Chemical Etching | 1,2-Dibromoethane, TMSCl | Reacts with the zinc surface to expose fresh, unoxidized metal. justia.combeilstein-journals.org | THF |

Mechanochemical Approaches for Organozinc Reagent Formation

A solvent-free alternative for the synthesis of organozinc reagents is mechanochemistry, which utilizes mechanical force, typically through ball milling, to initiate a chemical reaction. thieme-connect.com In this approach, zinc powder and the organic halide (ethyl 4-bromobutyrate) are milled together. The mechanical energy breaks down the passivating layer on the zinc particles and provides the activation energy for the oxidative insertion. This method is notable for being environmentally friendly by avoiding bulk solvents. Research has demonstrated that ester-functionalized organozinc reagents can be generated using this mechanochemical procedure and then used directly in a one-pot subsequent reaction, such as a palladium-catalyzed Negishi cross-coupling, by simply adding the catalyst and the coupling partner to the same milling vessel. thieme-connect.com

Transmetalation Strategies for Organozinc Bromide Generation

Transmetalation offers an indirect but highly versatile route to organozinc halides. This method involves the reaction of a more electropositive organometallic compound, such as an organolithium or a Grignard reagent (organomagnesium), with a zinc halide salt like zinc bromide (ZnBr₂). wikipedia.orgsigmaaldrich.comslideshare.net

The primary advantage of this strategy is its compatibility with a wide array of functional groups. wikipedia.org While the initial organolithium or Grignard reagents are highly reactive and intolerant of electrophilic groups like esters, the resulting organozinc reagent is significantly less reactive and more selective. wikipedia.org This increased stability allows for subsequent reactions to be performed on molecules containing sensitive functionalities without side reactions. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, this would typically involve preparing an organolithium or organomagnesium precursor of the C₄H₈O₂C₂H₅ fragment and then reacting it with ZnBr₂ to furnish the desired, more stable organozinc compound. rsc.org

Continuous Flow Chemistry Applications for In Situ Generation of Organozinc Reagents

Modern synthetic chemistry has increasingly adopted continuous flow technologies to improve safety, scalability, and efficiency. vapourtec.comdp.tech The synthesis of organozinc reagents, which can be exothermic and sensitive, is particularly well-suited to this approach. nih.gov

In a typical flow setup for preparing this compound, a solution of ethyl 4-bromobutyrate in a solvent like THF is pumped through a column packed with zinc turnings or powder. nih.govresearchgate.netacs.org The temperature of the column can be precisely controlled to optimize the reaction. nih.gov This method allows for the in situ and on-demand generation of the organozinc reagent, which can be directly channeled into a second reactor for a subsequent coupling reaction, such as a Negishi or Reformatsky reaction. nih.govresearchgate.net This minimizes the handling of the potentially unstable organozinc intermediate and allows for safe, continuous production with high yields, often in the range of 82-92%. researchgate.netacs.org

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of potentially unstable reagents in large quantities; potential for thermal runaway. | Small reaction volume at any given time, excellent heat transfer, enhanced safety. vapourtec.com |

| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by extending operation time or using larger reactors. acs.org |

| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over temperature, pressure, and residence time. vapourtec.com |

| Generation | Reagent is prepared and stored before use. | Reagent is generated in situ and used on-demand, minimizing decomposition. nih.gov |

| Yield | Can be variable. | Often provides reproducible and high yields (e.g., 82-92%). researchgate.netacs.org |

Chemical Reactivity and Functional Group Compatibility of 4 Ethoxy 4 Oxobutylzinc Bromide

Intrinsic Reactivity of the Carbon-Zinc Bond in 4-Ethoxy-4-oxobutylzinc Bromide

The reactivity of this compound is fundamentally governed by the nature of its carbon-zinc (C-Zn) bond. This bond is polar covalent, with the carbon atom carrying a partial negative charge (carbanionic character) and the zinc atom a partial positive charge. wikipedia.orglibretexts.org This polarization makes the organic moiety a nucleophile, capable of attacking electrophilic centers to form new carbon-carbon bonds. slideshare.net

However, compared to more reactive organometallic counterparts like organolithium and Grignard (organomagnesium) reagents, organozinc compounds exhibit a more moderate nucleophilicity. wikipedia.org This reduced reactivity is a key advantage, as it allows for greater chemoselectivity in reactions with molecules possessing multiple reactive sites. The electronegativity difference between carbon (2.55) and zinc (1.65) is less pronounced than that between carbon and lithium (0.98) or magnesium (1.31), resulting in a less ionic and consequently less reactive C-Zn bond.

The presence of the bromine atom in this compound also influences its reactivity. Organozinc halides (RZnX) are generally less reactive than their diorganozinc (R2Zn) counterparts. The zinc center in RZnX compounds is more Lewis acidic, which can sometimes play a role in the reaction mechanism, for instance, by coordinating to carbonyl oxygen atoms. libretexts.org The choice of preparative route for these organozinc halides can also impact their reactivity and stability. sigmaaldrich.com

The formation of organozinc reagents like this compound often involves the direct insertion of zinc metal into a carbon-halogen bond. nih.govnih.gov The reactivity of the zinc metal itself can be enhanced through various activation methods, which in turn affects the efficiency of organozinc reagent formation. nih.gov

Functional Group Tolerance in Synthetic Transformations

A significant advantage of organozinc reagents, including this compound, is their remarkable tolerance for a wide array of functional groups within the reacting molecules. researchgate.netuni-muenchen.de This compatibility is a direct consequence of their moderate reactivity, which prevents unwanted side reactions with sensitive functionalities that would not be tolerated by more aggressive organometallic reagents. wikipedia.org

Research has demonstrated that organozinc reagents are compatible with electrophilic functional groups such as esters, ketones, nitriles, and amides. researchgate.netsigmaaldrich.com This high degree of functional group tolerance makes them ideal for use in the synthesis of complex, highly functionalized molecules. For example, the ester group within this compound itself is stable and does not typically react with another molecule of the organozinc reagent under standard conditions.

The utility of this functional group tolerance is evident in various synthetic applications. This compound has been employed as an intermediate in the synthesis of acrylic acid derivatives, which act as EP3 receptor antagonists. sigmaaldrich.com It also plays a role in the total synthesis of the natural product mucosin (B1262340) and in Negishi cross-coupling reactions to form multi-substituted haloalkenes. sigmaaldrich.com These applications highlight the ability of the organozinc reagent to participate in specific carbon-carbon bond-forming reactions without disturbing other functional groups present in the molecule.

The chemoselectivity of organozinc reagents is further exemplified in Fukuyama coupling reactions, where they react with thioesters to form ketones in the presence of other functional groups like acetates and even aldehydes. wikipedia.org This selectivity underscores the predictable and controlled reactivity of organozinc compounds.

The table below summarizes the compatibility of organozinc reagents with various functional groups, a key feature of the chemistry of this compound.

| Functional Group | Compatibility with Organozinc Reagents |

| Esters | High |

| Ketones | High |

| Nitriles | High |

| Amides | High |

| Ethers | High |

| Sulfides | High |

| Aromatic Halides | High |

| Aldehydes | Moderate to High (reaction can occur) |

This broad compatibility significantly expands the synthetic utility of this compound and related organozinc reagents, allowing for more efficient and direct synthetic routes to complex target molecules.

Applications in Transition Metal Catalyzed Cross Coupling Reactions

Negishi Cross-Coupling Reactions Utilizing 4-Ethoxy-4-oxobutylzinc Bromide

The Negishi reaction, a palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide or triflate, is a cornerstone of modern synthetic chemistry. This compound serves as an effective nucleophilic partner in these reactions, facilitating the formation of new carbon-carbon bonds.

The reaction of this compound with sp²-hybridized electrophiles, such as vinyl and aryl halides, is a well-established method for creating functionalized alkenes and aromatic compounds.

This organozinc reagent is instrumental in the synthesis of multi-substituted haloalkenes. sigmaaldrich.com By reacting with 1-haloalkenes, it allows for the introduction of the 4-ethoxy-4-oxobutyl group, leading to the formation of more complex and functionalized olefin structures. This method provides a direct route to molecules that can be further elaborated into various other compounds.

While specific studies detailing the stereochemical outcomes with this compound are not abundant, the broader context of Negishi reactions provides insight. The stereochemistry of the resulting olefin is often dependent on the catalyst and ligand system employed. For instance, iron-catalyzed reductive cross-coupling of alkyl halides with terminal arylalkynes has been shown to produce 1,2-disubstituted olefins with high Z-selectivity. nih.gov This suggests that with appropriate catalytic systems, the coupling of this compound could also be directed towards a desired stereoisomer.

The coupling of this compound with a variety of aryl and heteroaryl halides is a powerful tool for the synthesis of functionalized aromatic compounds. Cobalt-catalyzed systems, for example, have demonstrated the effective cross-coupling of functionalized alkylzinc reagents with (hetero)aryl halides. nih.govresearchgate.netnih.gov These reactions often tolerate a wide range of functional groups on the aromatic ring, making this a versatile method for the synthesis of complex molecules. researchgate.net

Table 1: Examples of Cross-Coupling Reactions with Aryl Halides

| Aryl Halide Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 4-Iodoacetophenone | Pd(P(o-Tol)₃)₂Cl₂ | Ethyl 4-(4-acetylphenyl)butanoate | 97 | utm.my |

| 4-Iodobenzonitrile | Pd(P(o-Tol)₃)₂Cl₂ | Ethyl 4-(4-cyanophenyl)butanoate | 92 | utm.my |

| 4-Iodoanisole | Pd(P(o-Tol)₃)₂Cl₂ | Ethyl 4-(4-methoxyphenyl)butanoate | 75 | utm.my |

| 6-Chloronicotinonitrile | CoCl₂ / 2,2'-bipyridine (B1663995) | Ethyl 4-(6-cyanopyridin-3-yl)butanoate | 85 | researchgate.netnih.gov |

| 4-Bromo-2-fluorobenzonitrile | CoCl₂ / dtbbpy | Ethyl 4-(4-cyano-3-fluorophenyl)butanoate | 82 | nih.gov |

The Negishi cross-coupling is not limited to sp²-hybridized electrophiles. The reaction of this compound with sp³-hybridized electrophiles, such as alkyl bromides, provides a direct route to the formation of C(sp³)-C(sp³) bonds. This is particularly valuable for the synthesis of long-chain and branched alkanes bearing an ester functionality. Nickel-catalyzed methods have been developed for the asymmetric cross-coupling of secondary alkyl electrophiles with alkylzinc reagents. nih.gov Furthermore, recent advancements have enabled the enantioselective cross-electrophile coupling of two different unactivated alkyl halides, offering a novel pathway to construct asymmetric C(sp³)-C(sp³) bonds. nih.gov

The choice of catalyst and ligand is crucial for the success and efficiency of Negishi cross-coupling reactions involving this compound.

Palladium-NHC (N-Heterocyclic Carbene) Complexes : PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type palladium-NHC complexes have shown high catalytic activity in cross-coupling reactions. mdpi.com These catalysts are often robust and effective at low catalyst loadings.

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic and widely used catalyst for Negishi reactions due to its commercial availability and broad applicability.

Cobalt-based Catalysts : As a more cost-effective alternative to palladium, cobalt catalysts, often in combination with bipyridine-type ligands, have proven effective for the cross-coupling of alkylzinc reagents with aryl halides. nih.govresearchgate.netnih.gov The ligand, such as 2,2'-bipyridine or 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbbpy), plays a significant role in the reaction's efficiency and selectivity.

The selection of the appropriate catalytic system is dictated by the specific substrates being coupled and the desired outcome of the reaction.

Strategic Applications of 4 Ethoxy 4 Oxobutylzinc Bromide in Complex Molecule Synthesis

Utilization in the Total Synthesis of Natural Products

The structural complexity of natural products often demands mild and selective methods for carbon chain elaboration. 4-Ethoxy-4-oxobutylzinc bromide has proven to be a valuable tool in this context, serving as a key building block in the total synthesis of several important natural products.

Mucosin (B1262340): This organozinc reagent is utilized as an intermediate in the final steps of the total synthesis of mucosin, a natural product. sigmaaldrich.comsigmaaldrich.com

Maresins: In the synthesis of specialized pro-resolving mediators (SPMs), a class of potent anti-inflammatory lipid mediators, this compound plays a crucial role. Specifically, it is used in the convergent total synthesis of MaR1n-3 DPA, a maresin derived from n-3 docosapentaenoic acid (n-3 DPA). nih.govmdpi.com The synthesis employs a palladium-catalyzed sp3–sp3 Negishi cross-coupling reaction as a key step to link the 4-ethoxy-4-oxobutyl moiety to a bromide precursor. nih.govmdpi.comqmul.ac.uk This reaction, utilizing a modern palladium-based catalyst (PEPPSI™-IPr), has been noted as the first application of this specific sp3-sp3 coupling protocol in a natural product synthesis, consistently affording the desired ethyl ester product in good yields (68–72%). nih.gov

| Natural Product | Synthetic Role of this compound | Reaction Type |

| Mucosin | Intermediate in the final synthetic steps. sigmaaldrich.comsigmaaldrich.com | Not specified |

| MaR1n-3 DPA | Key reagent for coupling with a bromide fragment. nih.govmdpi.com | sp3–sp3 Negishi cross-coupling. nih.gov |

Role in the Synthesis of Biologically Active Compounds

Beyond natural products, this compound is instrumental in creating novel compounds with therapeutic potential. Its application in synthesizing specific enzyme inhibitors and receptor antagonists underscores its importance in medicinal chemistry.

Acrylic Acid Derivatives as EP3 Receptor Antagonists: The compound serves as a key intermediate in the synthesis of acrylic acid derivatives designed to function as antagonists for the EP3 receptor. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie The EP3 receptor is a prostaglandin (B15479496) receptor implicated in various physiological processes, making its antagonists a subject of interest for therapeutic development. The use of this organozinc reagent facilitates the construction of the necessary carbon skeleton for these targeted molecules.

| Compound Class | Biological Target | Role of this compound |

| Acrylic Acid Derivatives | EP3 Receptor | Serves as a key synthetic intermediate. sigmaaldrich.comsigmaaldrich.com |

Preparation of Structurally Diverse Analogues

The ability to generate structural analogues of biologically active molecules is critical for studying structure-activity relationships and developing new therapeutic leads. This compound has been effectively used to create such analogues.

S-Ribosylhomocysteine Analogues: This zinc reagent is employed in the synthesis of novel analogues of S-ribosylhomocysteine (SRH). nih.govnih.govresearchgate.net These analogues are designed as potential inhibitors of the LuxS enzyme, which is involved in bacterial quorum sensing. nih.gov In one synthetic approach, this compound is used in a selective, palladium-catalyzed Negishi cross-coupling reaction with a protected 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose. nih.govresearchgate.netresearchgate.net This reaction selectively consumes the E-isomer of the starting material to produce a ten-carbon SRH analogue where the sulfur and carbon-5 atoms of the parent molecule are replaced by a fluoro(vinyl) unit. nih.govresearchgate.net The reaction proceeds via a trans-selective cross-coupling mechanism. researchgate.net

Mechanistic Considerations in Reactions Involving 4 Ethoxy 4 Oxobutylzinc Bromide

Exploration of Radical Intermediates in Zinc Insertion Processes

The formation of organozinc halides, such as 4-ethoxy-4-oxobutylzinc bromide, through the direct insertion of zinc metal into an organic halide is a fundamental process. Mechanistic studies suggest that this oxidative addition does not always proceed through a simple, two-electron concerted mechanism. Instead, evidence points towards the involvement of radical intermediates, particularly in the reaction with alkyl bromides.

The prevailing mechanistic hypothesis involves an initial single-electron transfer (ET) from the zinc metal surface to the alkyl bromide. This ET step is often rate-determining and results in the formation of a radical anion of the alkyl bromide, which then fragments into an alkyl radical and a bromide anion. The generated alkyl radical can then be trapped by a second zinc species to form the final organozinc bromide.

The presence of these transient radical species has been inferred through the use of "radical clocks". organic-chemistry.org A radical clock is a molecule that contains a known radical rearrangement that occurs at a specific, known rate. acs.org If a reaction is suspected to proceed via a radical intermediate, the inclusion of a radical clock can provide evidence for its existence. If the rearranged product is observed, it confirms the presence of a radical intermediate during the reaction. The ratio of the unrearranged to the rearranged product can even provide insights into the lifetime of the radical intermediate. organic-chemistry.org For the formation of organozinc reagents, experiments using substrates containing radical clock functionalities have shown rearranged products, supporting the intermediacy of radicals in the zinc insertion process. wikipedia.org

Elucidation of Transmetalation Pathways in Cross-Coupling Cycles

This compound is a valuable reagent in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling, to form new carbon-carbon bonds. sigmaaldrich.com The catalytic cycle of a Negishi coupling reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comname-reaction.com

The transmetalation step is where the organozinc reagent transfers its organic group to the palladium or nickel catalyst. Following the oxidative addition of an organic halide (R'-X) to the low-valent metal center (e.g., Pd(0)), a high-valent metal-halide complex (R'-Pd(II)-X) is formed. It is at this stage that this compound (BrZn(CH₂)₃CO₂Et) enters the catalytic cycle.

The zinc center of the organozinc reagent coordinates to the palladium complex, facilitating the transfer of the 4-ethoxy-4-oxobutyl group from zinc to palladium and the halide from palladium to zinc. This results in a new diorganopalladium(II) complex ((EtO₂C(CH₂)₃)-Pd(II)-R') and a zinc halide salt (ZnBrX). For this step to proceed efficiently, the organozinc reagent must be sufficiently nucleophilic to react with the electrophilic palladium center. The exact mechanism of transfer can be complex and may be influenced by the ligands on the palladium and the solvent system. Following transmetalation, the diorganopalladium complex undergoes reductive elimination, forming the desired cross-coupled product (R'-(CH₂)₃CO₂Et) and regenerating the catalytically active Pd(0) species. name-reaction.comyoutube.com

Influence of Additives (e.g., Lithium Chloride) on Reactivity and Solubility

The efficiency and success of reactions involving this compound are often dramatically improved by the presence of salt additives, with lithium chloride (LiCl) being the most common and effective. wikipedia.org The beneficial effects of LiCl are multifaceted, primarily impacting the solubility and reactivity of the organozinc reagent. nih.gov

Organozinc halides in ethereal solvents like tetrahydrofuran (B95107) (THF) can exist as aggregates or be poorly soluble, which reduces their effective concentration and reactivity. nsf.gov Lithium chloride plays a crucial role in breaking down these aggregates. wikipedia.org It coordinates to the zinc center to form a more soluble and highly nucleophilic "ate" complex, such as Li[RZnBrCl]. nih.gov This process, often referred to as salt-assisted solubilization, removes the organozinc species from the surface of the zinc metal during its formation, exposing fresh metal surface for further reaction and increasing the concentration of the active reagent in solution. acs.orgnih.govacs.org

The formation of the zincate complex not only enhances solubility but also increases the nucleophilicity of the organic group attached to the zinc. This heightened reactivity is particularly beneficial in the transmetalation step of cross-coupling reactions, leading to faster reaction rates and higher yields. acs.org The effectiveness of different lithium salts in promoting organozinc reagent formation and subsequent reactions has been studied, with the general trend correlating with the coordinating ability of the halide anion. nsf.gov

Table 1: Effect of Lithium Halide Additives on Organozinc Reagent Solubilization

| Lithium Salt | Anion | Effectiveness in Solubilizing Surface Organozinc Intermediates |

| LiF | F⁻ | Inefficient |

| LiCl | Cl⁻ | Efficient |

| LiBr | Br⁻ | Efficient |

| LiI | I⁻ | Efficient |

| LiOTf | OTf⁻ | Inefficient |

| This table is a qualitative summary based on findings from mechanistic studies. nsf.gov |

Asymmetric Synthesis and Stereocontrol Utilizing Organozinc Reagents

General Approaches to Chiral Organozinc Reagent Synthesis

The generation of chirality using organozinc reagents seldom involves the pre-synthesis of a chiral organozinc compound itself. Instead, chirality is typically induced during a carbon-carbon bond-forming reaction by an external chiral influence. The most prevalent and powerful strategy involves the use of a transition metal catalyst, such as nickel or palladium, combined with a chiral ligand.

Key approaches include:

Catalytic Asymmetric Cross-Coupling: The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, is a cornerstone of this approach. Enantioselectivity is achieved by employing a chiral catalyst system, often a nickel complex bearing a chiral ligand like those from the Pybox (pyridine-bis(oxazoline)) or isoquinoline-oxazoline families. nih.govnih.gov In these reactions, a racemic starting material, such as a secondary alkyl halide, can be coupled with an achiral organozinc reagent to produce a chiral product with high enantiomeric excess (ee). nih.gov This process is stereoconvergent, meaning that both enantiomers of the racemic starting material are converted into a single enantiomer of the product. organic-chemistry.org

Tandem Reactions with Chiral Intermediates: Organozinc reagents can be used in sequential or tandem reactions where a chiral intermediate dictates the stereochemical outcome. For instance, a chiral zinc enolate, formed in situ, can react with various electrophiles to create new stereocenters with high control. rsc.org

Remote Stereocontrol: Functionalized organometallic reagents can exert stereochemical control at a distance of several atoms. While extensively studied for other metals like tin, analogous principles can apply to zinc. For example, organobismuth intermediates generated using zinc have been shown to achieve efficient 1,5-stereocontrol in reactions with aldehydes. nih.gov

The utility of these methods is significantly enhanced by the broad functional group tolerance of organozinc reagents, which allows for their use in complex molecular settings without the need for extensive protecting group strategies. rsc.org

Enantioselective Transformations Mediated by 4-Ethoxy-4-oxobutylzinc Bromide: Prospects and Challenges

This compound is a functionalized organozinc reagent, classified as a Reformatsky-type reagent, that contains an ester group. It is utilized as a building block in organic synthesis, notably in Negishi cross-coupling reactions and as an intermediate in the total synthesis of natural products like mucosin (B1262340). sigmaaldrich.com Its potential use in enantioselective transformations presents both exciting prospects and significant challenges.

Prospects:

The primary prospect for this compound lies in its ability to act as a nucleophilic partner in catalytic asymmetric cross-coupling reactions. The development of highly effective nickel-catalyzed asymmetric Negishi couplings for a variety of organozinc reagents and electrophiles opens the door for its use. nih.govorganic-chemistry.org In principle, this reagent could be coupled with racemic secondary halides in the presence of a suitable chiral nickel catalyst to forge a new carbon-carbon bond and simultaneously set a stereocenter with high enantioselectivity. This would provide a direct route to chiral molecules containing a versatile ester-functionalized butyl chain. The demonstrated success of coupling alkylzinc reagents with racemic secondary allylic chlorides and benzylic bromides provides a strong proof-of-concept for this potential application. nih.govorganic-chemistry.org

The table below illustrates the high levels of enantioselectivity that can be achieved in nickel-catalyzed asymmetric Negishi cross-couplings with various organozinc reagents, highlighting the potential for applying this methodology to functionalized reagents like this compound.

| Electrophile | Organozinc Reagent | Chiral Ligand Family | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Racemic Secondary Allylic Chloride | Alkylzinc Halide | Pybox | up to 96 | up to 95 | organic-chemistry.org |

| Racemic Secondary α-Bromo Amide | Alkylzinc Reagent | Pybox | Good | High | nih.gov |

| Racemic Benzylic Bromide | Cycloalkylzinc Reagent | Isoquinoline-Oxazoline | Good | Excellent | nih.gov |

Challenges:

Despite the promise, the use of this compound in stereocontrolled reactions is not without its challenges.

Catalyst Compatibility: The presence of the ester carbonyl group within the reagent is a primary concern. This Lewis basic site could potentially coordinate to the Lewis acidic transition metal catalyst (e.g., nickel). This coordination could interfere with the desired catalytic cycle, potentially leading to catalyst inhibition, altered reactivity, or reduced enantioselectivity.

Ligand Optimization: The success of catalytic asymmetric reactions is highly dependent on the specific pairing of the substrate, reagent, and chiral ligand. A chiral ligand that provides excellent results for a simple alkylzinc reagent may be ineffective for a functionalized one like this compound. nih.gov Significant screening and optimization would likely be required to identify a catalyst system that delivers high enantioselectivity.

Side Reactions: The reagent's structure allows for potential side reactions. For instance, under basic conditions or with certain additives, the protons alpha to the ester carbonyl could be abstracted, leading to unwanted enolate chemistry rather than the desired cross-coupling.

Overcoming these challenges requires the careful design of catalyst systems and reaction conditions tailored specifically for functionalized organozinc reagents. While the direct application of this compound in published enantioselective transformations is not yet prominent, its potential as a synthetic building block in asymmetric catalysis remains a compelling area for future investigation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.